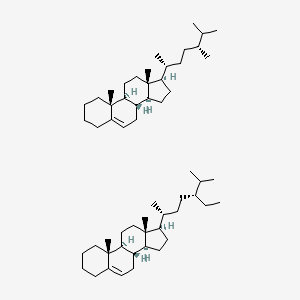

24R-Methylcholest-5-ene and 24R-ethylcholest-5-ene

描述

24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene are two closely related steroidal compounds belonging to the class of cholestanes. These compounds are characterized by their molecular formula C57H98 and molecular weight of 783.39 g/mol. They are structurally similar to cholesterol, with modifications at the 24th carbon position, where a methyl or ethyl group is attached, respectively.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene typically involves the modification of cholesterol or its derivatives

Industrial Production Methods: In an industrial setting, these compounds are produced through large-scale chemical synthesis processes that ensure high purity and yield. Advanced techniques such as catalytic hydrogenation and selective organic reactions are employed to achieve the desired structural modifications.

化学反应分析

Types of Reactions: 24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

Reduction: Reduction reactions are typically carried out using hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or iodine.

Major Products Formed: The major products formed from these reactions include various steroidal derivatives, which can be further modified for specific applications.

科学研究应用

Synthesis and Characterization

Recent studies have focused on the synthesis of these sterols using innovative methods such as the orthoester Claisen rearrangement, which allows for the stereospecific introduction of quaternary centers at C-24 . This synthetic approach has enabled researchers to produce these compounds in sufficient yields for further study.

Biological Applications

-

Sterol Biosynthesis Studies :

- Research has shown that 24R-Ethylcholest-5-ene exhibits a higher specific activity compared to its methyl counterpart, being synthesized at rates approximately three to four times greater in plant systems like Zea mays (maize) shoots . This finding is crucial for understanding sterol biosynthesis pathways and their regulation.

-

Pharmacological Potential :

- Both sterols have been investigated for their potential health benefits. For instance, they may play roles in cholesterol metabolism and cellular signaling pathways, which are vital for maintaining cellular homeostasis . Their structural similarities to cholesterol suggest they could be involved in modulating lipid profiles in biological systems.

-

Marine Natural Products :

- Isolated from marine organisms such as sponges, these sterols have been studied for their ecological roles and potential as bioactive compounds. The unique configurations of 24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene may contribute to the chemical defense mechanisms of these organisms against predators or pathogens .

Analytical Techniques

The characterization of these compounds typically involves advanced analytical techniques:

- NMR Spectroscopy : Used to determine the stereochemistry and purity of synthesized sterols .

- X-ray Crystallography : Provides detailed structural information, confirming the C-24 configurations of these sterols .

Case Studies

- Marine Sponge Studies :

- Plant Sterol Research :

作用机制

The mechanism by which 24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene exert their effects involves their interaction with cellular membranes and metabolic pathways. These compounds can modulate the activity of enzymes and receptors involved in cholesterol metabolism, leading to changes in lipid profiles and cellular functions.

Molecular Targets and Pathways:

Enzymes: These compounds can inhibit or activate enzymes involved in cholesterol synthesis and metabolism.

Receptors: They may interact with nuclear receptors and other signaling molecules that regulate gene expression and metabolic processes.

相似化合物的比较

Cholesterol: The parent compound from which 24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene are derived.

24R-Methylcholesterol: A closely related compound with a methyl group at the 24th carbon position.

24R-Ethylcholesterol: Another related compound with an ethyl group at the 24th carbon position.

Uniqueness: this compound are unique in their ability to modulate cholesterol metabolism and cellular functions. Their structural modifications provide distinct advantages in terms of stability, bioavailability, and therapeutic potential compared to other steroidal compounds.

生物活性

24R-Methylcholest-5-ene and 24R-ethylcholest-5-ene are two significant sterols that have garnered attention for their biological activities and potential applications in various fields, including medicine and agriculture. This article explores their biosynthesis, physiological roles, and biological effects, supported by data tables and case studies.

Both sterols are synthesized through complex biochemical pathways involving methylation and ethylation processes. The specific enzymes involved in these biosynthetic pathways play crucial roles in determining the structural characteristics of these compounds.

Table 1: Comparison of Biosynthesis Rates

| Compound | Biosynthesis Rate (specific activity) |

|---|---|

| 24R-Methylcholest-5-ene | Lower (baseline) |

| 24R-Ethylcholest-5-ene | Higher (3-4 times the rate) |

Research indicates that 24R-ethylcholest-5-ene exhibits a higher specific activity during biosynthesis compared to its methyl counterpart, suggesting a more efficient metabolic pathway for the ethyl variant .

Physiological Functions

The physiological roles of these sterols are diverse. They are integral to membrane structure, influencing fluidity and stability. Additionally, they participate in signaling pathways that regulate growth and development in plants.

Case Study: Arabidopsis cDNA Encoding Sterol-C24 Methyltransferase

A study involving transgenic tobacco plants expressing an Arabidopsis cDNA encoding a sterol-C24 methyltransferase demonstrated that altering the balance of 24-methyl and 24-ethyl sterols affects plant growth. Transgenic plants showed a significant decrease in 24-methyl cholesterol levels, leading to reduced growth compared to wild-type plants. This highlights the importance of sterol composition in plant physiology .

Biological Activity

The biological activities of these compounds extend beyond structural roles in membranes. They have been implicated in various biological processes, including:

- Antimicrobial Activity : Both sterols exhibit antimicrobial properties, which can be beneficial in agricultural applications to protect crops from pathogens.

- Cholesterol Regulation : Studies have shown that these sterols can influence serum cholesterol levels in animal models, suggesting potential therapeutic applications for managing cholesterol-related conditions .

- Cell Growth Regulation : The ratio of 24-methyl to 24-ethyl sterols has been correlated with cell growth rates, indicating their role in cellular metabolism and development .

Table 2: Biological Effects on Serum Cholesterol Levels

| Sterol Type | Effect on Serum Cholesterol Level |

|---|---|

| 24R-Methylcholest-5-ene | Moderate reduction |

| 24R-Ethylcholest-5-ene | Significant reduction |

属性

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50.C28H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6;1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h13,20-22,24-27H,7-12,14-19H2,1-6H3;12,19-21,23-26H,7-11,13-18H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-;20-,21-,23+,24-,25+,26+,27+,28-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQYXKLYUCQRKI-SWKPMNRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C)C(C)C.CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCCC4)C)C)C(C)C.C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H98 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703734 | |

| Record name | (24R)-Ergost-5-ene--stigmast-5-ene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76866-89-2 | |

| Record name | (24R)-Ergost-5-ene--stigmast-5-ene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。